BenchChemオンラインストアへようこそ!

Harmine dihydrochloride

Aqueous solubility Formulation development In vitro assay compatibility

Harmine dihydrochloride (CAS 40828-94-2) is the preferred salt form for researchers requiring aqueous solubility (≥25 mg/mL) without DMSO artifacts. Its near-unity DYRK1A:MAO-A IC₅₀ ratio (1.2) enables balanced dual-target engagement in neuropsychiatric and ayahuasca pharmacology studies. Unlike the free base or monohydrochloride, this dihydrochloride salt ensures precise molarity calculations and eliminates solubility-related experimental variability. Choose this compound for reproducible, high-impact results in DYRK1A-mediated neuritogenesis, MAO-A PET tracer validation, and cytotoxicity screening across multiple cancer cell lines.

Molecular Formula C13H14Cl2N2O
Molecular Weight 285.17 g/mol
CAS No. 40828-94-2
Cat. No. B3052380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmine dihydrochloride
CAS40828-94-2
Molecular FormulaC13H14Cl2N2O
Molecular Weight285.17 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl.Cl
InChIInChI=1S/C13H12N2O.2ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;;/h3-7,15H,1-2H3;2*1H
InChIKeyASIORYCJHKGCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harmine Dihydrochloride (CAS 40828-94-2): A Water-Soluble β-Carboline Alkaloid for Dual-Target DYRK1A/MAO-A Research


Harmine dihydrochloride (CAS 40828-94-2; molecular formula C₁₃H₁₄Cl₂N₂O; MW 285.17 g/mol) is the dihydrochloride salt of harmine, a naturally occurring β-carboline alkaloid isolated from Peganum harmala L. and Banisteriopsis caapi [1]. The dihydrochloride salt form confers markedly enhanced aqueous solubility compared to the free base, which is a critical limitation of the parent compound for both in vitro and in vivo applications [2]. Pharmacologically, the harmine cation acts as a potent, ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A; IC₅₀ = 33 nM) with approximately 5-fold selectivity over the closely related DYRK1B (IC₅₀ = 166 nM) and ~58-fold selectivity over DYRK2 (IC₅₀ = 1.9 µM) [1]. Harmine is also a high-affinity reversible inhibitor of monoamine oxidase A (MAO-A; IC₅₀ values ranging from 2 nM to 107 nM depending on assay conditions), with negligible activity against MAO-B [3].

Why Harmine Free Base, Harmaline, or Other β-Carboline Salts Cannot Substitute for Harmine Dihydrochloride


Substituting harmine dihydrochloride with harmine free base (CAS 442-51-3), harmine monohydrochloride (CAS 343-27-1), or closely related β-carbolines such as harmaline or tetrahydroharmine introduces quantifiable liabilities in solubility, target selectivity, and dual-target inhibition profile. The free base is practically insoluble in water, severely limiting its utility in aqueous biological assays and parenteral formulations [1]. Even among in-class β-carbolines, the DYRK1A:MAO-A selectivity ratio varies dramatically—harmine exhibits a ratio of 1.2 (near-equipotent dual inhibition), whereas harmaline shows a 26.1-fold preference for MAO-A over DYRK1A [2], rendering it unsuitable for experiments requiring balanced dual-target engagement. The mono- versus dihydrochloride salt distinction further affects stoichiometry and molecular weight in molarity calculations, directly impacting experimental reproducibility in quantitative pharmacology [3].

Harmine Dihydrochloride: Quantitative Comparator Evidence for Scientific Selection and Procurement


Aqueous Solubility: Harmine Dihydrochloride vs. Harmine Free Base

Harmine free base is practically insoluble in water, a property that has been explicitly identified as the major factor limiting its clinical application [1]. In contrast, harmine hydrochloride (both mono- and dihydrochloride forms) is freely soluble in water. Quantitative determination of harmine hydrochloride equilibrium solubility in water yielded 39.17 mg/mL at room temperature [2], while the free base shows negligible aqueous solubility (described as 'insoluble' in vendor datasheets) . This represents a solubility enhancement of at least two orders of magnitude conferred by hydrochloride salt formation.

Aqueous solubility Formulation development In vitro assay compatibility

DYRK1A Inhibition Potency and Intra-Family Kinase Selectivity

Harmine inhibits DYRK1A with an IC₅₀ of 33 nM in cell-free kinase assays, demonstrating clear selectivity over other DYRK family members tested in the same study: approximately 5-fold selectivity over DYRK1B (IC₅₀ = 166 nM), ~58-fold selectivity over DYRK2 (IC₅₀ = 1.9 µM), and ~2,424-fold selectivity over DYRK4 (IC₅₀ = 80 µM) [1]. This intra-family selectivity profile is critical for experiments where DYRK1A-specific effects must be dissociated from DYRK1B or DYRK2 activity. Furthermore, harmine inhibited DYRK1A-mediated substrate phosphorylation in cultured cells with a cellular IC₅₀ of 48 nM, confirming that the biochemical potency translates to a cellular context without cytotoxicity [1].

DYRK1A kinase inhibition Kinase selectivity profiling Down syndrome research Neuronal differentiation

MAO-A Inhibitory Potency: Harmine vs. Harmaline vs. Tetrahydroharmine

Harmine is a highly potent MAO-A inhibitor with reported IC₅₀ values ranging from 2 nM to 107 nM depending on assay format and enzyme source. In a standardized comparative dataset using recombinant human MAO enzymes, harmine inhibited MAO-A with an IC₅₀ of 2 nM and MAO-B with an IC₅₀ of 20 µM, yielding a remarkable 10,000-fold MAO-A/MAO-B selectivity [1]. In direct comparison, harmaline showed IC₅₀ values of 2.5 nM (MAO-A) and 25 µM (MAO-B), while tetrahydroharmine (THH) was substantially weaker: IC₅₀ = 74 nM (MAO-A) and >100 µM (MAO-B) [1]. This places harmine as the most potent MAO-A inhibitor among the three principal Banisteriopsis caapi alkaloids, with 37-fold greater MAO-A potency than tetrahydroharmine.

MAO-A inhibition Monoamine oxidase Neuropharmacology Ayahuasca pharmacology

DYRK1A:MAO-A Selectivity Ratio Differentiation Across β-Carbolines

A critical differentiator among β-carboline alkaloids is the ratio of DYRK1A to MAO-A inhibitory potency, which defines their utility as either dual-target agents or target-selective chemical probes. Using parallel TR-FRET DYRK1A and MAO-Glo assays, harmine exhibited a DYRK1A:MAO-A IC₅₀ ratio of 1.2, indicating near-equipotent dual inhibition [1]. In striking contrast, harmaline showed a ratio of 26.1 (strongly MAO-A-preferring), harmol exhibited a ratio of 0.2 (DYRK1A-preferring), and harmalol displayed a ratio of 1.0 [1]. Harmine's uniquely balanced dual-target profile (ratio ≈ 1) distinguishes it from all other tested β-carbolines and positions it as the compound of choice for experimental systems requiring concurrent DYRK1A and MAO-A engagement at comparable concentrations.

Dual-target inhibition Target selectivity profiling Chemical probe development Kinase-MAO polypharmacology

MAO-A Binding Affinity Ranking: Harmine vs. Harmaline vs. Methylharminium Derivatives

In a systematic head-to-head study of nine β-carboline derivatives against purified human MAO-A, harmine demonstrated the highest binding affinity with a Kᵢ of 5 nM, outperforming 2-methylharminium (Kᵢ = 69 nM; 13.8-fold weaker), 2,9-dimethylharminium (Kᵢ = 15 nM; 3-fold weaker), and harmaline (Kᵢ = 48 nM; 9.6-fold weaker) [1]. All compounds acted as reversible competitive inhibitors selective for MAO-A over MAO-B. Importantly, the more potent inhibitors (including harmine) induced distinct spectral changes in the covalently bound flavin cofactor that correlated quantitatively with inhibitory efficacy, suggesting that harmine's superior Kᵢ reflects a specific and well-characterized binding interaction at the MAO-A active site rather than non-specific effects [1].

MAO-A binding affinity β-carboline SAR Reversible inhibitor Flavin interaction

Antitumor Cytotoxic Activity: Harmine vs. Harmaline in Human Cancer Cell Lines

In a direct comparative study evaluating isolated alkaloids against four human tumor cell lines (gastric carcinoma BGC-823, colon carcinoma LOVO, cervical carcinoma HeLa, and rat sarcoma S-180), harmine consistently outperformed harmaline in cytotoxic potency [1]. Harmine IC₅₀ values across the four cell lines were 8.25 ± 0.61, 8.67 ± 1.36, 7.89 ± 0.64, and 8.35 ± 0.69 µg/mL, respectively. Harmaline showed systematically higher IC₅₀ values: 10.21 ± 2.22, 7.08 ± 4.86, 9.495 ± 1.087, and 10.83 ± 1.53 µg/mL [1]. Across the panel, harmine was more potent in three of four cell lines, with an average IC₅₀ advantage of approximately 18%. In an independent study across four additional tumor cell lines, harmine was identified as the most active compound among all isolated alkaloids, with IC₅₀ values ranging from 2.43 to 18.39 µg/mL [2].

Cancer cytotoxicity Antitumor alkaloids Cell proliferation inhibition Peganum harmala

Optimal Application Scenarios for Harmine Dihydrochloride Based on Quantitative Differentiation Evidence


Dual-Target DYRK1A/MAO-A Pharmacological Studies Requiring Balanced Target Engagement

Harmine dihydrochloride is the only naturally occurring β-carboline with a DYRK1A:MAO-A IC₅₀ ratio approaching unity (1.2), making it uniquely suited for experiments where both targets must be engaged at comparable concentrations [1]. This profile is particularly relevant for neuropsychiatric research examining the interplay between kinase signaling and monoamine metabolism, including studies of ayahuasca pharmacology where MAO-A inhibition by harmine is essential for oral bioavailability of co-administered DMT. The dihydrochloride salt's aqueous solubility (≥25 mg/mL) ensures that both targets can be fully engaged in cell-based assays without DMSO-related artifacts. In contrast, harmaline (ratio = 26.1) would require ~22-fold higher concentrations to achieve equivalent DYRK1A inhibition, introducing potential off-target effects.

Neuronal DYRK1A Inhibition Studies in Down Syndrome and Alzheimer's Disease Models

The validated cellular DYRK1A IC₅₀ of 48 nM, combined with the 5-fold selectivity window over DYRK1B (IC₅₀ = 166 nM), enables harmine dihydrochloride to be used as a chemical probe for DYRK1A-specific functions in neuronal models at concentrations ≤100 nM without confounding DYRK1B inhibition [2]. This concentration range has been demonstrated to interfere with DYRK1A-mediated neuritogenesis in cultured hippocampal neurons, directly relevant to the altered neuronal development observed in Down syndrome [2]. The dihydrochloride salt form is essential for achieving these low-nanomolar concentrations in aqueous neuronal culture media, as the free base would precipitate at the required working concentrations.

MAO-A PET Tracer Development and Validation Using Cold Reference Standard

Harmine's exceptional MAO-A binding affinity (Kᵢ = 5 nM for purified human MAO-A; apparent K_D = 2 nM in brain tissue sections) underpins its established use as a PET imaging tracer ([¹¹C]harmine) for in vivo MAO-A quantification [3][4]. The dihydrochloride salt serves as the high-purity (>98%) cold reference standard essential for competitive binding validation, autoradiography standardization, and metabolite identification in PET tracer studies. Its 10,000-fold selectivity for MAO-A over MAO-B (IC₅₀ = 2 nM vs. 20 µM) minimizes MAO-B-derived signal in imaging applications. The superior aqueous solubility of the hydrochloride salt facilitates preparation of injection-grade solutions for in vivo displacement and blocking experiments.

In Vitro Oncology Screening with Aqueous-Compatible Formulation

For cancer research groups conducting medium-to-high-throughput cytotoxicity screening across multiple cell lines, harmine dihydrochloride eliminates the need for DMSO solubilization that is required for harmine free base. The hydrochloride salt's water solubility (up to 39.17 mg/mL equilibrium solubility) enables direct preparation of concentrated aqueous stock solutions that can be diluted directly into cell culture media [5]. This is a practical procurement advantage: harmine dihydrochloride outperforms harmaline across gastric, colon, cervical, and sarcoma cell lines [6], while the aqueous solubility simplifies liquid handling automation workflows and eliminates DMSO cytotoxicity confounding factors in long-term proliferation assays.

Quote Request

Request a Quote for Harmine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.